molecular formula C27H24O4 B5120905 1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE

1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE

Cat. No.: B5120905
M. Wt: 412.5 g/mol
InChI Key: SCFMIIKJGDEGRK-UHFFFAOYSA-N
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Description

1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups. The compound’s structure includes methoxyphenyl and phenyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE typically involves multi-step organic reactions. One possible route could be:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE can have various applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks methoxy groups.

    1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one: Similar structure with hydroxy groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 1,5-BIS(4-METHOXYPHENYL)-3-(2-PHENYL-1-ETHENYLIDENE)-1,5-PENTANEDIONE can influence its reactivity and physical properties, making it unique compared to similar compounds.

Properties

IUPAC Name

1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O4/c1-30-24-14-10-22(11-15-24)26(28)18-21(9-8-20-6-4-3-5-7-20)19-27(29)23-12-16-25(31-2)17-13-23/h3-8,10-17H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMIIKJGDEGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=C=CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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